8-[benzyl(methyl)amino]-7-hexyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

Adenosine receptor dual antagonist A1/A2A affinity ratio

This 8-amino-substituted xanthine is a rare, balanced dual A1/A2A adenosine receptor antagonist (Ki ~30-37 nM). Unlike highly selective probes (SCH 58261, DPCPX), it blocks both receptor subtypes simultaneously, making it uniquely suited for investigating A1-A2A heterodimerization and functional crosstalk in Parkinson's, cerebral ischemia, or multiple sclerosis models. With a lead-like MW (383.5 g/mol) and tunable N7/C8/N1-N3 sites, it serves as both a pharmacological probe and a versatile medicinal chemistry scaffold. Choose this compound for reproducible, high-purity (≥95%) research without the need for combination treatments.

Molecular Formula C21H29N5O2
Molecular Weight 383.5 g/mol
Cat. No. B7562497
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-[benzyl(methyl)amino]-7-hexyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
Molecular FormulaC21H29N5O2
Molecular Weight383.5 g/mol
Structural Identifiers
SMILESCCCCCCN1C2=C(N=C1N(C)CC3=CC=CC=C3)N(C(=O)N(C2=O)C)C
InChIInChI=1S/C21H29N5O2/c1-5-6-7-11-14-26-17-18(24(3)21(28)25(4)19(17)27)22-20(26)23(2)15-16-12-9-8-10-13-16/h8-10,12-13H,5-7,11,14-15H2,1-4H3
InChIKeyIAELRKLFBHTZSK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-[Benzyl(methyl)amino]-7-hexyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione: Basic Characteristics and Compound Class


8-[Benzyl(methyl)amino]-7-hexyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione (CAS 370870-19-2) is a fully synthetic, small-molecule xanthine derivative with the molecular formula C21H29N5O2 and a molecular weight of 383.5 g/mol . Structurally, it belongs to the 8-amino-substituted xanthine class, featuring a benzyl(methyl)amino moiety at the C8 position, methyl groups at N1 and N3, and an n-hexyl chain at N7 . The compound is commercially available as a research chemical (typically ≥95% purity) [1] and has been annotated in authoritative bioactivity databases as a dual adenosine A1/A2A receptor ligand with nanomolar affinity [2].

Why 8-[Benzyl(methyl)amino]-7-hexyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione Cannot Be Freely Substituted by Other Xanthine Derivatives


Within the 8-substituted xanthine class, both adenosine receptor affinity and subtype selectivity are exquisitely sensitive to the nature, size, and electronic character of the C8 substituent, as well as the alkyl substitution pattern at N1, N3, and N7 [1]. 8-[Benzyl(methyl)amino]-7-hexyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione occupies a distinct pharmacological space: it exhibits near-equal nanomolar affinity at both A1 (Ki = 37 nM) and A2A (Ki = 30 nM) adenosine receptors, yielding a functionally balanced dual-antagonist profile [2]. In contrast, closely related analogs—including 8-benzylaminoxanthines with different N7-alkyl chains, 8-styrylxanthines, or 8-(3-phenylpropyl)xanthines—display divergent selectivity windows, often favoring one subtype by orders of magnitude or losing potency entirely [1]. Even subtle modifications such as replacing the N7-hexyl with a shorter alkyl chain or altering the C8-amino substituent from N-methyl-N-benzyl to a primary benzylamino group can shift both potency and A1/A2A selectivity ratios substantially [3]. Therefore, generic substitution without quantitative verification of receptor binding profiles risks introducing compounds with wholly different pharmacology.

Quantitative Differentiation Evidence for 8-[Benzyl(methyl)amino]-7-hexyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione


Dual A1/A2A Adenosine Receptor Antagonism with Near-Equal Nanomolar Affinity: Differentiation from Subtype-Selective Antagonists

This compound demonstrates a uniquely balanced dual A1/A2A adenosine receptor binding profile (Ki A2A = 30 nM; Ki A1 = 37 nM), yielding an A1/A2A selectivity ratio of approximately 1.2—essentially equipotent [1]. This contrasts sharply with clinically developed A2A-selective xanthine antagonists: Istradefylline (KW-6002) shows a 70-fold preference for A2A (Ki A2A = 2.2 nM vs. Ki A1 = 150 nM) [2], and the prototypical tool compound SCH 58261 exhibits ~350-fold A2A selectivity (Ki A2A = 2.3 nM vs. Ki A1 = 800 nM) [3]. The standard tool DMPX, while less potent, achieves only ~4-fold A2A selectivity (Ki A2A = 11,000 nM vs. Ki A1 = 45,000 nM) [4]. Conversely, PSB-1869, a structurally related 8-benzyl-substituted xanthine, is also a dual A1/A2A antagonist but with 5-8× weaker affinity at both subtypes (Ki A1 = 180 nM, Ki A2A = 282 nM) [5].

Adenosine receptor dual antagonist A1/A2A affinity ratio radioligand binding

Enhanced A1 Adenosine Receptor Affinity Relative to Other 8-Benzylamino-Substituted Xanthines

Within the 8-benzylaminoxanthine chemotype, the N7 substituent is a critical determinant of A1 receptor affinity [1]. This compound, bearing an N7-n-hexyl group and an N8-benzyl-N8-methylamino substituent, achieves a Ki of 37 nM at the rat A1 receptor [2]. A structurally analogous compound lacking the N8-methyl group and with a different annelated scaffold, PSB-1869 (8-benzyl-substituted tetrahydropyrazino-annelated xanthine), shows a Ki of 180 nM at A1—approximately 5-fold weaker [3]. A broader series of 8-benzylaminoxanthines evaluated for anti-inflammatory activity demonstrated that small variations in the N1, N3, and C8 substituent patterns produce A1 affinities spanning from low nanomolar to micromolar ranges, underscoring that the precise combination of N7-hexyl and N8-benzyl(methyl)amino in the target compound is not trivially replicated [1].

8-benzylaminoxanthine A1 adenosine receptor SAR N7-alkyl chain

Differentiation from Prototypical Xanthine Tools: Potency Advantage Over Caffeine and Theophylline

The natural methylxanthines caffeine and theophylline are the most widely used adenosine receptor antagonists in research, yet their affinity for A1 and A2A receptors is in the micromolar range [1]. Caffeine has reported Ki values of approximately 44 μM at A1 and 40 μM at A2A, while theophylline shows Ki values of ~14 μM at A1 and ~25 μM at A2A in rat brain membranes [1]. In contrast, 8-[benzyl(methyl)amino]-7-hexyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione exhibits Ki values of 30 nM (A2A) and 37 nM (A1), representing a potency enhancement of approximately 1,200–1,500-fold over caffeine and 400–800-fold over theophylline at both subtypes [2]. This potency differential means that target engagement experiments can be conducted at nanomolar rather than micromolar concentrations, substantially reducing nonspecific effects such as phosphodiesterase inhibition that plague the natural xanthines at high concentrations [1].

xanthine adenosine receptor antagonist caffeine theophylline potency comparison

Structural Uniqueness: N7-Hexyl and C8-Benzyl(methyl)amino Substitution Pattern Within Xanthine Chemical Space

A systematic survey of commercially available and literature-reported 7-hexyl-1,3-dimethyl-8-substituted purine-2,6-diones reveals that the combination of an N7-n-hexyl group with an N8-benzyl-N8-methylamino substituent is notably rare within the xanthine chemical space . The majority of reported 7-hexyl-1,3-dimethylxanthines bear C8 substituents such as piperidinylmethyl, phenylmethylsulfanyl, naphthylmethylsulfanyl, or simple amino groups . Among compounds containing the benzyl(methyl)amino moiety, the N7 position is most commonly occupied by shorter alkyl chains (methyl, ethyl, isobutyl), phenethyl, or substituted benzyl groups rather than a linear C6 alkyl chain . This specific substitution pattern—combining a lipophilic N7-hexyl chain with a moderately basic, conformationally flexible C8-amino group—is expected to confer distinct physicochemical properties (logP, solubility, membrane permeability) compared to both more polar and more lipophilic analogs, though direct comparative experimental data for these parameters remain unavailable.

xanthine C8-substituted N7-alkyl chemical space structural differentiation

Availability as a Discrete Pure Compound with Documented Spectral Characterization

Unlike many legacy adenosine receptor antagonists that are distributed as part of screening libraries with limited analytical documentation, this compound has 2 NMR spectra deposited in the SpectraBase spectral database (SpectraBase Compound ID: 2lxbfbizqE9) [1] and is available from Sigma-Aldrich as an AldrichCPR product (R141402) [2]. The compound is supplied with a typical purity specification of ≥95% . This level of characterization, while not exhaustive, exceeds that available for many in-class comparators drawn from historical Parke-Davis screening collections, where purity and identity documentation may be sparse or inaccessible. For researchers requiring batch-to-batch consistency in quantitative pharmacological assays, the availability of NMR reference spectra provides a means for independent identity verification.

NMR spectroscopy quality control reference standard characterization

Recommended Research Application Scenarios for 8-[Benzyl(methyl)amino]-7-hexyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione


Dual A1/A2A Adenosine Receptor Blockade in CNS Neuroprotection and Neuroinflammation Studies

This compound's near-equal nanomolar affinity at A1 and A2A receptors (Ki ~30–37 nM) [1] makes it suited for studies investigating the coordinated roles of both adenosine receptor subtypes in neurodegenerative or neuroinflammatory processes. Unlike the highly A2A-selective istradefylline or SCH 58261, this compound can simultaneously block both receptor populations without requiring combination treatment [2]. This is particularly relevant in models of Parkinson's disease, cerebral ischemia, and multiple sclerosis, where both A1 and A2A receptors have been implicated and where the net therapeutic effect may depend on the balance of A1-mediated neuroprotection and A2A-mediated modulation of neuroinflammation [3].

Pharmacological Tool for Adenosine Receptor Crosstalk and Heterodimerization Research

The equipotent dual A1/A2A profile (selectivity ratio ~1.2) [1] positions this compound as a valuable probe for investigating A1–A2A receptor heterodimerization and functional crosstalk. Evidence indicates that A1 and A2A receptors can form heteromeric complexes with distinct pharmacological properties [2]. Selective antagonists like SCH 58261 or DPCPX cannot simultaneously occupy both protomers at comparable concentrations, potentially confounding interpretation of heteromer pharmacology. This compound's balanced affinity profile overcomes this limitation, provided that future functional assays confirm antagonist activity at both subtypes.

Lead Compound for Dual A1/A2A Antagonist Medicinal Chemistry Optimization

With a molecular weight of 383.5 g/mol and five rotatable bonds [1], this compound falls within lead-like chemical space and offers multiple vectors for structural elaboration. The N7-hexyl chain, C8-benzyl(methyl)amino group, and N1/N3-methyl positions each represent tunable sites for SAR exploration [2]. Medicinal chemistry programs aiming to develop dual A1/A2A antagonists for cardiovascular (e.g., renal protection, atrial fibrillation) or CNS indications can use this compound as a starting scaffold, leveraging its balanced potency as a baseline and modifying substituents to fine-tune selectivity, solubility, or metabolic stability.

Reference Compound for Validating Adenosine Receptor Binding Assays

Given the availability of this compound from Sigma-Aldrich as an AldrichCPR product with documented NMR spectra [1], it can serve as a reference standard for radioligand binding assay validation. Its dual-receptor activity profile (Ki ~30 nM at A2A, ~37 nM at A1) [2] enables it to function as a positive control in both A1 and A2A binding experiments, reducing the number of reference compounds required for assay qualification. The documented batch purity (≥95%) supports reproducible pharmacology across experiments.

Quote Request

Request a Quote for 8-[benzyl(methyl)amino]-7-hexyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.